Cercosporin from Cercospora hayii
Overview
Description
Cercosporin is a red-purple polyketide mycotoxin produced by the fungal species Cercospora hayii. It belongs to the class of perylenequinones, which are known for their photoactivated properties. Cercosporin is notable for its ability to generate reactive oxygen species when exposed to visible light, making it a potent photosensitizer. This compound has been extensively studied for its photophysical, photochemical, and photobiological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cercosporin is primarily produced by fungal fermentation. The fungus Cercospora hayii is cultured under specific conditions that promote the production of cercosporin. Light is a critical factor in the biosynthesis of cercosporin, with production being significantly higher under light exposure .
Industrial Production Methods: Industrial production of cercosporin involves optimizing the fermentation conditions to maximize yield. Co-culturing Cercospora species with certain endophytic bacteria has been shown to enhance cercosporin production. For instance, co-culturing with Bacillus velezensis B04 increased cercosporin production significantly .
Chemical Reactions Analysis
Types of Reactions: Cercosporin undergoes various chemical reactions, including oxidation and reduction. Its photoactivated nature allows it to participate in photodynamic reactions, generating reactive oxygen species.
Common Reagents and Conditions: Common reagents used in cercosporin reactions include oxidizing agents and light sources for photodynamic reactions. The presence of oxygen is crucial for the generation of reactive oxygen species.
Major Products Formed: The major products formed from cercosporin reactions are reactive oxygen species, which can cause oxidative damage to cellular components .
Scientific Research Applications
Cercosporin has a wide range of scientific research applications:
Mechanism of Action
Cercosporin exerts its effects through the generation of reactive oxygen species upon exposure to light. These reactive oxygen species cause oxidative damage to cellular components, leading to cell death. The molecular targets of cercosporin include cellular membranes, proteins, and nucleic acids .
Comparison with Similar Compounds
- Elsinochrome
- Hypocrellin
Cercosporin’s unique properties make it a valuable compound for various scientific and industrial applications, particularly in fields requiring effective photosensitizers and antimicrobial agents.
Properties
IUPAC Name |
7,19-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWQNCWIIZUQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960897, DTXSID801043885 | |
Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40501-77-7, 127094-74-0 | |
Record name | iso-Cercosporin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040501777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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